

## Application Notes and Protocols for Span 60 in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Sorbitan monooctadecanoate |           |
| Cat. No.:            | B1682157                   | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

Span 60, or sorbitan monostearate, is a non-ionic surfactant widely employed in the formulation of topical drug delivery systems.[1][2] Its lipophilic nature, characterized by a low Hydrophilic-Lipophilic Balance (HLB) value of 4.7, makes it an excellent candidate for creating stable water-in-oil emulsions and various vesicular and non-vesicular nanocarriers.[1][3][4] These systems are designed to enhance the dermal penetration and bioavailability of therapeutic agents, while potentially reducing systemic absorption and associated side effects.[5][6] This document provides detailed application notes and experimental protocols for the utilization of Span 60 in the development of topical formulations, including niosomes, organogels, and microemulsions.

## **Key Attributes of Span 60 in Topical Formulations**

Span 60 offers several advantageous properties for topical drug delivery:

- Enhanced Drug Encapsulation: Its long alkyl chain and low HLB value contribute to high entrapment efficiency, particularly for hydrophobic drugs.[3]
- Formation of Stable Vesicles: Span 60 is a key component in the formation of niosomes, which are vesicular carriers that can encapsulate both hydrophilic and lipophilic drugs.[3][6]



[7] The inclusion of cholesterol with Span 60 in niosomal formulations further enhances vesicle stability and rigidity.[3]

- Improved Skin Permeation: Formulations containing Span 60 can increase the residence time of drugs in the stratum corneum and epidermis.[5][7] Non-ionic surfactants like Span 60 can interact with the stratum corneum, disrupting the cohesion between corneocytes and facilitating drug penetration.[5]
- Biocompatibility and Low Irritancy: As a non-ionic surfactant, Span 60 is generally considered to have low toxicity and irritant potential, making it suitable for topical application.
   [3]
- Versatility: It can be used in a variety of topical systems, including niosomal gels, organogels, microemulsions, and as a component in more advanced systems like spanlastics and transfersomes.[4][8][9][10]

# Applications of Span 60 in Various Topical Drug Delivery Systems

Span 60 has been successfully incorporated into several types of topical drug delivery systems to enhance the delivery of a wide range of active pharmaceutical ingredients (APIs).

### **Niosomes**

Niosomes are vesicular systems composed of non-ionic surfactants and cholesterol. Span 60 is frequently used due to its ability to form stable, spherical, and often unilamellar or multilamellar vesicles.[11] These niosomes can encapsulate drugs and improve their penetration into the skin, making them effective for delivering antifungal, anti-inflammatory, and skin-lightening agents.[5][6][12]

## **Organogels**

Span 60 can act as an organogelator, forming thermally stable, biocompatible organogels with various oils, such as sunflower or sesame oil.[13][14] These systems can provide controlled, zero-order release of entrapped drugs and are suitable for topical and transdermal applications.[13][15] The viscosity and mechanical properties of these gels can be modulated by altering the concentration of Span 60.[14][15]



### **Microemulsions**

In microemulsion formulations, Span 60 is used as a surfactant to create thermodynamically stable, transparent, and low-viscosity systems.[4] These are particularly useful for enhancing the solubility and skin penetration of poorly water-soluble compounds.[4]

## **Spanlastics and Transfersomes**

Span 60 is also a component in the formulation of more advanced vesicular systems like spanlastics and transfersomes.[9][10][16] The inclusion of edge activators or penetration enhancers alongside Span 60 imparts elasticity and deformability to the vesicles, allowing them to squeeze through the narrow intercellular spaces of the stratum corneum, thereby enhancing drug delivery to deeper skin layers.[9][17][18]

## **Quantitative Data on Span 60 Formulations**

The following tables summarize quantitative data from various studies on topical formulations utilizing Span 60.

Table 1: Formulation Parameters of Span 60-Based Niosomes



| Drug             | Surfactan<br>t(s) &<br>Ratio                                  | Cholester<br>ol Ratio | Particle<br>Size (nm)         | Entrapme<br>nt<br>Efficiency<br>(%) | Zeta<br>Potential<br>(mV) | Referenc<br>e |
|------------------|---------------------------------------------------------------|-----------------------|-------------------------------|-------------------------------------|---------------------------|---------------|
| Gallic Acid      | Span<br>60:Cholest<br>erol (1:1<br>molar ratio)               | 1                     | 80 - 276                      | -                                   | <-9.7                     | [7][19]       |
| Ketoconaz<br>ole | Span<br>60/Tween<br>60/Cholest<br>erol<br>(45/45/10<br>mole%) | 10%                   | ~90                           | 70.2                                | -                         | [5]           |
| Niacinamid<br>e  | Span 60<br>(100 μmol)                                         | -                     | -                             | 99.03 ±<br>0.026                    | -                         | [3]           |
| Baclofen         | Span 60                                                       | -                     | 3620 ± 540<br>- 4080 ±<br>640 | 88.44 ±<br>0.28                     | -                         | [20]          |
| Candesart<br>an  | Span 60                                                       | -                     | 130 - 170                     | 76.6                                | -                         | [21]          |
| Etodolac         | Span<br>60:Cholest<br>erol (1:1<br>weight<br>ratio)           | 1                     | 64.5 ± 0.5                    | 96.5 ± 0.16                         | -16.6 to -31              | [22]          |
| Ellagic Acid     | Span<br>60:Tween<br>60 (2:1)                                  | -                     | 124 - 752                     | 1.35 -<br>26.75                     | -                         | [23]          |

Table 2: In Vitro Drug Release from Span 60-Based Formulations



| Drug              | Formulati<br>on Type | Key<br>Formulati<br>on Detail          | Cumulati<br>ve<br>Release<br>(%) | Time<br>(hours) | Release<br>Kinetics   | Referenc<br>e |
|-------------------|----------------------|----------------------------------------|----------------------------------|-----------------|-----------------------|---------------|
| Ketoconaz<br>ole  | Niosomal<br>Gel      | Span<br>60/Tween<br>60/Cholest<br>erol | 55.4                             | 4               | Higuchi<br>model      | [5]           |
| Niacinamid<br>e   | Niosomal<br>Gel      | Span 60                                | 82.87 ±<br>1.6932                | 8               | -                     | [3]           |
| Baclofen          | Niosomes             | Span 60                                | 87.88 ±<br>8.66                  | 10              | -                     | [20]          |
| Candesart<br>an   | Niosomes             | Span 60                                | ~77                              | 8               | -                     | [21]          |
| Etodolac          | Niosomal<br>Gel      | Span 60                                | 83.8                             | 6               | -                     | [22]          |
| Salicylic<br>Acid | Organogel            | Span 60 in<br>Sunflower<br>Oil         | -                                | -               | Higuchian<br>kinetics | [13]          |
| Metronidaz<br>ole | Organogel            | Span 60 in<br>Sesame<br>Oil            | -                                | -               | Zero-order            | [14][15]      |
| Gallic Acid       | Niosomes             | Span<br>60:Cholest<br>erol (1:1)       | 58                               | 12              | Biphasic              | [7][19]       |

## **Experimental Protocols**

# Protocol 1: Preparation of Span 60-Based Niosomes using the Thin-Film Hydration Method

This method is widely used for the preparation of niosomes.[24][25]



#### Materials:

- Span 60
- Cholesterol
- Active Pharmaceutical Ingredient (API)
- Chloroform
- Methanol
- Phosphate Buffered Saline (PBS), pH 7.4

#### Equipment:

- Rotary evaporator
- Round bottom flask (250 mL)
- Water bath
- Vortex mixer
- Sonicator (bath or probe type)
- Syringes and filters (for extrusion, optional)

#### Procedure:

- Lipid Film Formation:
  - Accurately weigh Span 60 and cholesterol (e.g., in a 1:1 molar ratio) and dissolve them in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round bottom flask.[12]
  - If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the surfactant and cholesterol.
  - Attach the flask to a rotary evaporator.



- Immerse the flask in a water bath set to a temperature above the phase transition temperature of the surfactant (for Span 60, ~60°C).[12]
- Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.

#### Hydration:

- Hydrate the lipid film with an aqueous phase (e.g., PBS pH 7.4) pre-heated to the same temperature as the evaporation step.[24]
- If encapsulating a hydrophilic drug, dissolve it in the aqueous hydration medium.
- Agitate the flask by hand or using a vortex mixer until the film is fully dispersed, forming a milky suspension of multilamellar vesicles.[24]
- Size Reduction (Optional but Recommended):
  - To obtain smaller and more uniform vesicles (unilamellar), the niosomal suspension can be subjected to sonication (using a bath or probe sonicator) for a defined period (e.g., 15-30 minutes).[24]
  - Alternatively, the suspension can be extruded through polycarbonate filters of a specific pore size (e.g., 200 nm, 100 nm) using a mini-extruder.

## **Protocol 2: Preparation of Span 60-Based Organogels**

This protocol describes the preparation of a simple organogel using Span 60 as the gelator.[14]

#### Materials:

- Span 60
- Vegetable oil (e.g., sesame oil, sunflower oil)[13][14]
- Active Pharmaceutical Ingredient (API) (oil-soluble)

#### Equipment:



- Beaker
- Magnetic stirrer with hot plate
- Spatula

#### Procedure:

- Dissolution:
  - Accurately weigh the desired amount of Span 60 and the vegetable oil into a beaker. The
    concentration of Span 60 will determine the gel's viscosity and mechanical strength.[14]
     [15]
  - Heat the mixture on a hot plate to approximately 70°C while stirring continuously with a magnetic stirrer until the Span 60 is completely dissolved in the oil.[14]
- Drug Incorporation:
  - Once the Span 60 is dissolved, add the API to the hot oil solution and stir until it is completely dissolved or uniformly dispersed.
- Gelation:
  - Remove the beaker from the hot plate and allow it to cool to room temperature without disturbance.
  - The solution will gradually form a viscoelastic gel as it cools.

# Protocol 3: In Vitro Drug Release Study using Franz Diffusion Cells

This protocol is a standard method for evaluating the release of a drug from a topical formulation.[3]

#### Materials:

Franz diffusion cells

## Methodological & Application





- Synthetic membrane (e.g., dialysis membrane, polysulfone) or excised animal/human skin
- Receptor medium (e.g., PBS pH 7.4, sometimes with a small percentage of ethanol to maintain sink conditions)
- Formulation to be tested
- Magnetic stirrers

#### Equipment:

- Water bath with circulator
- Syringes
- HPLC or UV-Vis spectrophotometer for drug quantification

#### Procedure:

- · Cell Assembly:
  - Mount the synthetic membrane or excised skin between the donor and receptor
     compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
  - Fill the receptor compartment with pre-warmed (37°C) receptor medium and place a small magnetic stir bar inside.
- · Equilibration:
  - Place the assembled cells in a water bath maintained at 37°C and allow the system to equilibrate for 30 minutes. Ensure the receptor medium is continuously stirred.
- Sample Application:
  - Accurately apply a known quantity of the topical formulation (e.g., 1 gram of gel or a specific volume of niosomal suspension) onto the surface of the membrane in the donor compartment.



#### • Sampling:

- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment through the sampling port.
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.[3]

#### Analysis:

 Analyze the drug concentration in the collected samples using a validated analytical method like HPLC or UV-Vis spectrophotometry.

#### Data Calculation:

 Calculate the cumulative amount and percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percentage of drug released versus time.

## **Visualizations**

**Experimental Workflow for Niosome Preparation and Characterization** 





Click to download full resolution via product page

Caption: Workflow for preparing and evaluating Span 60-based niosomes.

## Mechanism of Span 60 Vesicle-Mediated Topical Drug Delivery





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SPAN 60 Ataman Kimya [atamanchemicals.com]
- 2. Span 60: Significance and symbolism [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]

## Methodological & Application





- 7. Span 60/Cholesterol Niosomal Formulation as a Suitable Vehicle for Gallic Acid Delivery with Potent In Vitro Antibacterial, Antimelanoma, and Anti-Tyrosinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Transfersomes: A Promising Nanoencapsulation Technique for Transdermal Drug Delivery
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. Implementing Spanlastics for Improving the Ocular Delivery of Clotrimazole: In vitro Characterization, Ex vivo Permeability, Microbiological Assessment and In vivo Safety Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for vesicle formation from 1:1 nonionic surfactant span 60 and fatty alcohol mixtures in aqueous ethanol: potential delivery vehicle composition PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niosome as a drug carrier for topical delivery of N-acetyl glucosamine PMC [pmc.ncbi.nlm.nih.gov]
- 13. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 14. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and characterization of sorbitan monostearate and sesame oil-based organogels for topical delivery of antimicrobials PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ethanol Based Vesicular Carriers in Transdermal Drug Delivery: Nanoethosomes and Transethosomes in Focus [jnanoworld.com]
- 17. mdpi.com [mdpi.com]
- 18. Formulation and Evaluation of Transdermal Gel Containing Tacrolimus-Loaded Spanlastics: In Vitro, Ex Vivo and In Vivo Studies [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Skeletal muscle relaxant activity of different formulation of span 60 niosomes [scielo.isciii.es]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
- 23. Physicochemical properties and skin permeation of Span 60/Tween 60 niosomes of ellagic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K



[pubs.rsc.org]

- 25. liberteresearch.org [liberteresearch.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Span 60 in Topical Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682157#application-of-span-60-in-topical-drug-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com